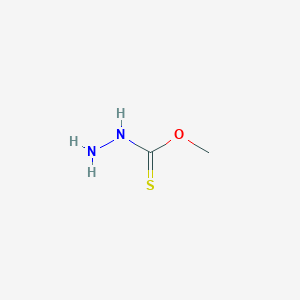

O-methyl hydrazinecarbothioate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Computational Investigation

O-Methyl hydrazinecarbothioate has been explored in computational studies. For instance, a study by Singh et al. (2018) utilized quantum chemical calculations to understand its geometry optimization, vibration frequencies, and electronic structure parameters. This research highlights its conformational behavior and molecular interactions, aiding in understanding its structure and stability (B. Singh, Rajeev Singh, Bhoopendra Singh, & Dilip Kumar, 2018).

Synthesis and Biological Activity

Research into the synthesis and biological activity of derivatives of O-methyl hydrazinecarbothioate is significant. Mahapatra et al. (2013) investigated the cytostatic and antiviral activity of its derivatives, indicating potential in biomedical applications, especially in antiviral therapies (Manojkumar Mahapatra et al., 2013).

Fluorescent Probe Development

Jung et al. (2019) reported on the development of a turn-on type fluorescent probe based on O-methyl hydrazinecarbothioate. This study demonstrates its application in detecting hydrazine, suggesting its utility in environmental monitoring and possibly in diagnostic assays (Yuna Jung et al., 2019).

Antimalarial Agent Development

Research by Scovill et al. (1984) explored the use of O-methyl hydrazinecarbothioate derivatives as potential antimalarial agents. This study underscores its potential in developing new therapeutic agents for treating malaria (J. Scovill et al., 1984).

Antimicrobial and Antituberculosis Activity

Prajapati et al. (2019) synthesized novel compounds involving O-methyl hydrazinecarbothioate and evaluated their antimicrobial and antituberculosis activity. This research indicates its significance in creating new antimicrobial agents (Neelam P. Prajapati et al., 2019).

Cancer Therapy Potential

Research has also explored the potential of O-methyl hydrazinecarbothioate derivatives in cancer therapy. For example, Gomha et al. (2015) evaluated its cytotoxicity and found promising antitumor activities against specific cancer cell lines, highlighting its potential in oncology (S. M. Gomha, S. Ahmed, & A. Abdelhamid, 2015).

安全和危害

属性

IUPAC Name |

O-methyl N-aminocarbamothioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHCOPMPXKPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-methyl hydrazinecarbothioate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)